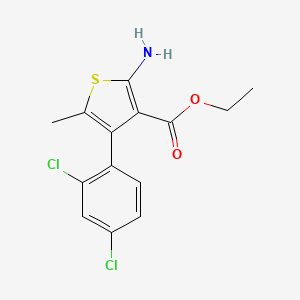

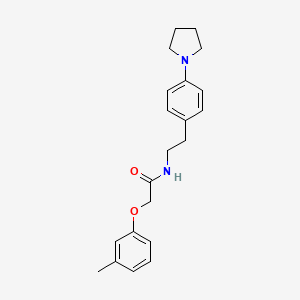

![molecular formula C11H13NO3 B2620779 Methyl 2-[(3-methylbenzoyl)amino]acetate CAS No. 1208-15-7](/img/structure/B2620779.png)

Methyl 2-[(3-methylbenzoyl)amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-[(3-methylbenzoyl)amino]acetate” can be represented by the SMILES stringO=C(C1=CC=CC(N)=C1)NCC(OC)=O . This indicates that the compound contains a benzoyl group (C6H5CO-) attached to an amino group (NH2), which is further attached to an acetate group (CH3COO-). Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility might not be readily available as they can depend on factors like purity and environmental conditions.Scientific Research Applications

Solubility and Solvent Effects

- Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid : This study focused on the solubility of 2-amino-3-methylbenzoic acid in various solvents, which is crucial for its purification. The research found that solubility increases with temperature, and the solubility order in different solvents was determined. This information is vital for designing efficient processes for substances with similar structural features, potentially including Methyl 2-[(3-methylbenzoyl)amino]acetate (Zhu et al., 2019).

Synthetic Pathways and Chemical Reactions

- N-Heterocyclic Carbenes as Catalysts for Transesterification/Acylation Reactions : This study describes the use of N-heterocyclic carbenes as efficient catalysts in transesterification between esters and alcohols. These findings could be relevant for developing synthetic pathways involving this compound or for modifying its functional groups (Grasa, Kissling, & Nolan, 2002).

Antimicrobial Activity

- Zinc Complexes of Benzothiazole-derived Schiff Bases with Antibacterial Activity : This research explored the antibacterial properties of zinc complexes with Schiff base derivatives, providing insights into the potential antibacterial applications of this compound when it forms complexes with metals (Chohan, Scozzafava, & Supuran, 2003).

Green Chemistry

- Efficient Synthesis of Quinazoline-2,4(1H,3H)-diones from CO2 Using Ionic Liquids : This work demonstrates the use of ionic liquids for converting CO2 into value-added chemicals, including quinazoline derivatives. Such methodologies could be applied to synthesize or modify compounds like this compound in an eco-friendly manner (Lu et al., 2014).

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, “Methyl 2-[(3-methylbenzoyl)amino]acetate” is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

methyl 2-[(3-methylbenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8-4-3-5-9(6-8)11(14)12-7-10(13)15-2/h3-6H,7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOHBBQCUZSFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

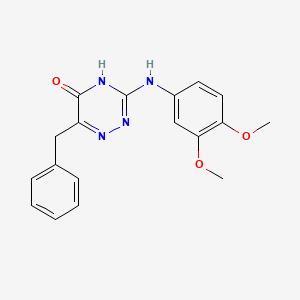

![3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2620697.png)

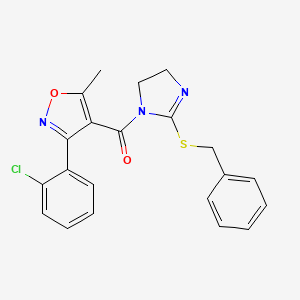

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2620700.png)

![2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2620702.png)

![1-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2620703.png)

![Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2620710.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B2620711.png)

![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2620715.png)

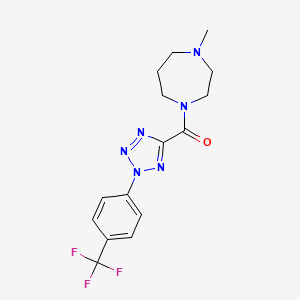

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2620717.png)